molecular formula C17H15NO2 B4698275 3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE

Cat. No.: B4698275
M. Wt: 265.31 g/mol
InChI Key: QBPKYCNYBVNYRN-UHFFFAOYSA-N
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Description

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with a methyl group at the 3-position, a 4-methylbenzoyl group at the 2-position, and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE can be achieved through a multi-step process involving several key reactions:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzoyl)benzofuran: Lacks the amine group at the 5-position.

    3-Methylbenzofuran: Lacks both the 4-methylbenzoyl group and the amine group.

    5-Aminobenzofuran: Lacks the 3-methyl and 4-methylbenzoyl groups.

Uniqueness

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE is unique due to the presence of both the 3-methyl and 4-methylbenzoyl groups along with the amine group at the 5-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-9-13(18)7-8-15(14)20-17/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKYCNYBVNYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE
Reactant of Route 2
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE
Reactant of Route 3
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE
Reactant of Route 4
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE
Reactant of Route 5
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE
Reactant of Route 6
3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE

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